molecular formula C5H4BrNOS B1338063 4-Bromothiophene-2-carboxamide CAS No. 83933-17-9

4-Bromothiophene-2-carboxamide

Cat. No. B1338063
CAS RN: 83933-17-9
M. Wt: 206.06 g/mol
InChI Key: WPIFYCRDSOUHLT-UHFFFAOYSA-N
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Patent
US09371320B2

Procedure details

To a solution of 4-bromothiophene-2-carboxylic acid (15 g), HOBt ammonium salt (16.5 g) and triethylamine (20.08 mL) in acetonitrile (250 mL) was added EDCI hydrochloride (16.87 g), and the mixture was stirred overnight. The reaction mixture was washed with saturated aqueous sodium bicarbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (8.0 g).
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
HOBt ammonium salt
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
20.08 mL
Type
reactant
Reaction Step One
Quantity
16.87 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:7]([OH:9])=O)[S:5][CH:6]=1.C([N:12](CC)CC)C.CCN=C=NCCCN(C)C.Cl>C(#N)C>[Br:1][C:2]1[CH:3]=[C:4]([C:7]([NH2:12])=[O:9])[S:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC=1C=C(SC1)C(=O)O
Name
HOBt ammonium salt
Quantity
16.5 g
Type
reactant
Smiles
Name
Quantity
20.08 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
16.87 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with saturated aqueous sodium bicarbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(SC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.